1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium)

描述

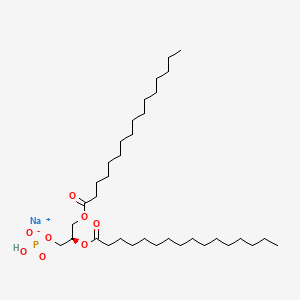

1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) is a phospholipid containing the long-chain (16:0) palmitic acid inserted at the sn-1 and sn-2 positions. This compound is a major component of cell membranes and plays a crucial role in various biological processes . It is commonly used in the generation of micelles, liposomes, and artificial membranes .

准备方法

Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) can be synthesized by reacting dipalmitoylphosphatidic acid with sodium hydroxide under controlled conditions . The reaction typically involves the esterification of palmitic acid with glycerol, followed by phosphorylation and subsequent neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) involves large-scale esterification and phosphorylation processes. The compound is then purified through crystallization and drying techniques to obtain a high-purity product .

化学反应分析

Types of Reactions: 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipids.

Reduction: Reduction reactions can convert the compound into reduced phospholipids.

Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed:

Oxidation: Oxidized phospholipids.

Reduction: Reduced phospholipids.

Substitution: Substituted phospholipids with various functional groups.

科学研究应用

Applications in Drug Delivery

-

Lipid-Based Drug Delivery Systems :

- DPPA·Na is utilized in the formulation of lipid-based drug delivery systems. Its amphiphilic nature allows it to form liposomes, which can encapsulate hydrophilic drugs and enhance their bioavailability and stability in biological environments .

- Case Study : Research has shown that liposomes composed of DPPA·Na can effectively deliver chemotherapeutic agents, improving therapeutic outcomes while reducing systemic toxicity .

- Contrast Agents in Medical Imaging :

Applications in Cell Culture

-

Cell Membrane Model Systems :

- DPPA·Na serves as a key component in creating model membranes for studying cell membrane dynamics and interactions. Its incorporation into Langmuir monolayers allows researchers to mimic biological membranes for various experimental setups .

- Research Insight : Studies have indicated that the presence of DPPA·Na in model membranes can significantly affect protein adsorption and membrane fluidity, influencing cellular responses .

- Enhancing Cell Growth and Functionality :

Applications in Cosmetic Formulations

- Stabilizer for Emulsions :

- The compound is employed as an emulsifying agent in cosmetic formulations due to its ability to stabilize oil-in-water emulsions. This property is crucial for maintaining the consistency and efficacy of creams and lotions .

- Example : Products containing DPPA·Na have been reported to enhance skin hydration and barrier function, contributing to improved skin health outcomes .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Drug Delivery | Lipid-based formulations | Enhanced bioavailability |

| Ultrasound contrast agents | Improved imaging quality | |

| Cell Culture | Model membrane systems | Mimics biological membranes |

| Enhancing cell growth | Improved adhesion and functionality | |

| Cosmetic Formulations | Stabilizer for emulsions | Maintains consistency and efficacy |

作用机制

1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) exerts its effects by integrating into cell membranes and influencing membrane fluidity and permeability . It interacts with various proteins and receptors, modulating signaling pathways and cellular responses . The compound’s molecular targets include membrane-bound enzymes and transport proteins .

相似化合物的比较

- 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine

- 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine

- 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt

Comparison: 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) is unique due to its specific role in signaling and membrane dynamics. While similar compounds like 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine and 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine also play roles in membrane structure, 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) is particularly important in intracellular and extracellular signaling .

生物活性

1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium), also known as DPPA, is a phosphatidic acid that plays a significant role in various biological processes. This compound is characterized by its unique structure, which includes palmitic acid chains at both the sn-1 and sn-2 positions of the glycerol backbone. Its molecular formula is with a molecular weight of 692.855 g/mol.

Biological Activity

DPPA exhibits a wide range of biological activities primarily due to its role as a signaling lipid. It has been shown to influence several cellular processes, including:

- Platelet Aggregation : DPPA can stimulate platelet aggregation, which is critical for hemostasis and wound healing.

- Smooth Muscle Contraction : It plays a role in the contraction of smooth muscle, impacting vascular tone and blood pressure regulation.

- Vasoactive Effects : DPPA has demonstrated in vivo vasoactive effects, influencing blood vessel behavior.

- Chemotaxis : It promotes the movement of cells towards chemical stimuli, crucial for immune response and tissue repair.

- Adhesion Molecule Expression : DPPA enhances the expression of adhesion molecules on endothelial cells, facilitating leukocyte recruitment during inflammation.

- Increased Permeability of Endothelial Cells : It modulates tight junctions in endothelial cells, affecting vascular permeability.

The biological activities of DPPA are mediated through its interaction with various receptors and signaling pathways. Notably, it has been implicated in the activation of adenylyl cyclase (AC) isoforms, which are pivotal in cyclic AMP (cAMP) signaling pathways. Research has shown that specific glycerophospholipids can potentiate Gsα-activated AC activity significantly. For example, 1-stearoyl-2-docosahexaenoyl-phosphatidic acid was found to enhance AC activity up to seven-fold under certain conditions .

Case Studies and Research Findings

Several studies have explored the biological implications of DPPA:

- Phosphatidic Acids as Bioactive Lipids :

- Role in Cancer Therapy :

- Cellular Signaling Pathways :

Data Table: Biological Activities of DPPA

| Biological Activity | Description |

|---|---|

| Platelet Aggregation | Stimulates aggregation essential for hemostasis |

| Smooth Muscle Contraction | Influences vascular tone and blood pressure |

| Vasoactive Effects | Modulates blood vessel behavior |

| Chemotaxis | Promotes directed movement of immune cells |

| Adhesion Molecule Expression | Enhances recruitment of leukocytes during inflammation |

| Increased Endothelial Permeability | Affects tight junctions, increasing vascular permeability |

属性

IUPAC Name |

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/q;+1/p-1/t33-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBWFDPPCSTUSZ-MGDILKBHSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H68NaO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20937581 | |

| Record name | Sodium 2,3-bis(hexadecanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

670.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169051-60-9 | |

| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phosphate, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169051609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2,3-bis(hexadecanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOSODIUM 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB9252N8GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。